Compound Description: This compound, also known as compound 4, is a potent and selective metabotropic glutamate 1 receptor (mGluR1) ligand. It exhibits high binding affinity (Ki = 13.6 nM) for mGluR1 and has been successfully labeled with carbon-11 for positron emission tomography (PET) imaging studies. In vitro autoradiography using rat brain sections showed that [(11)C]4 binding was consistent with the distribution of mGlu1, with high specific binding in the cerebellum and thalamus. [] PET studies in monkeys demonstrated high brain uptake and a favorable kinetic profile suitable for quantitative analysis. []
Relevance: This compound shares a common scaffold with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, consisting of a benzamide group linked to a 1,3-thiazole ring. The key difference lies in the substituent at the 4-position of the thiazole ring. While N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has a 3,4-dimethoxyphenyl group, compound 4 features a 6-(isopropylamino)pyrimidin-4-yl substituent. This variation highlights the impact of different substituents on the biological activity and receptor selectivity of this class of compounds. []
Compound Description: This series of compounds ([(11)C]4-6) are PET tracers designed for imaging mGluR1 in melanoma. They exhibit high uptake in the target tumor and decreased uptake in non-target brain tissues. [] These compounds demonstrate high to moderate binding affinities for the mGluR1 receptor (Ki, 22-143 nM). [] In vivo biodistribution studies using mice implanted with B16F10 melanoma cells confirmed high radioactive uptake in tumors and low uptake in blood, skin, and muscles. []
Relevance: This series of compounds, like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, possesses a benzamide moiety connected to a 1,3-thiazole ring. They differ in the substituent at the 4-position of the benzamide ring, where the related compounds have a halogen atom and a [11C]methyl group, while the target compound has a 2-methyl group. Furthermore, these compounds also highlight the potential of this core structure for targeting mGluR1 in different disease contexts, expanding beyond the scope of neurological disorders. []
Compound Description: This compound ([(11)C]6) is a PET radioligand specifically designed for imaging mGluR1 in the rodent brain. [] It demonstrates high in vitro binding affinity for mGluR1. [] Autoradiography studies using rat brain sections revealed that [(11)C]6 binding aligns with the known distribution of mGluR1, exhibiting high specific binding in the cerebellum and thalamus. [] PET studies in rats confirmed high brain uptake and a distribution pattern consistent with autoradiography findings, supporting the utility of [(11)C]6 for imaging brain mGluR1. []
Relevance: This compound exhibits structural similarities to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, sharing the core structure of a benzamide group attached to a 1,3-thiazole ring. They differ in the substituent at the 4-position of the benzamide ring and the 4-position of the thiazole ring. [(11)C]6 features a [(11)C]methoxy group on the benzamide and a 6-(isopropylamino)pyrimidin-4-yl group on the thiazole, whereas the target compound has a 2-methyl group on the benzamide and a 3,4-dimethoxyphenyl group on the thiazole. This comparison underscores the versatility of this core structure for developing radioligands targeting mGluR1. []
Relevance: These compounds share the same benzamide-1,3-thiazole core structure as N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide. The differences lie in the substituents on the benzamide ring, with [(18)F]7 and [(18)F]8 having a [(18)F]fluoroethoxy and [(18)F]fluoropropoxy group, respectively, compared to the 2-methyl group in the target compound. These variations, along with their weaker binding affinity, provide further insights into the structure-activity relationship for this class of compounds in relation to mGluR1 binding. []
Compound Description: This compound, also known as 18F-FITM, is a PET radioprobe specifically developed for imaging ectopic mGluR1 expression in melanoma. [, , ] It exhibits excellent pharmacokinetics, demonstrating preferential and specific accumulation in mGluR1-positive melanomas compared to mGluR1-negative hepatomas and normal tissues. [] The accumulated radioactivity levels correlate with tumor size and mGluR1 protein expression levels in both primary and metastatic melanomas. [] 18F-FITM is also useful for measuring the in vivo affinity and density of mGluR1 in rat brain regions using PET. []
Relevance: This compound is closely related to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, both containing the key benzamide and 1,3-thiazole structural motifs. They differ in the substituents at the 4-position of the benzamide ring (4-18F-fluoro group in 18F-FITM versus 2-methyl group in the target compound) and the 4-position of the thiazole ring (6-(isopropylamino)pyrimidin-4-yl group in 18F-FITM versus 3,4-dimethoxyphenyl group in the target compound). The successful application of 18F-FITM in mGluR1 imaging highlights the potential of this chemical class for developing diagnostic tools for cancer and other diseases. [, , ]
4-131I-iodo- and 4-211At-astato-N-[4-(6-(isopropylamino)pyridine-4-yl)-1,3-thiazol-2-yl]-N-methylbenzamide
Compound Description: These two compounds, denoted as 131I-IITM and 211At-AITM, are small-molecule radiopharmaceuticals designed to target ectopic mGluR1 in melanomas for targeted radionuclide therapy (TRT). [] They effectively accumulate in mGluR1-expressing B16F10 melanoma cells and demonstrate rapid clearance from non-target organs following intravenous injection. [] Both agents significantly inhibited melanoma growth compared to controls, with 211At-AITM exhibiting superior therapeutic efficacy and negligible toxicity. []
Relevance: 131I-IITM and 211At-AITM share a similar core structure with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, featuring a benzamide linked to a 1,3-thiazole ring. The differences reside in the 4-position substituent on the benzamide ring (131I-iodo or 211At-astato group in the related compounds versus 2-methyl group in the target compound) and the 4-position substituent on the thiazole ring (6-(isopropylamino)pyridine-4-yl group in the related compounds versus 3,4-dimethoxyphenyl group in the target compound). These compounds underscore the potential of this chemical class for developing therapeutic agents targeting mGluR1 in melanomas, highlighting their utility beyond diagnostic applications. []
Compound Description: This compound, also known as SCPI-1, is a known inhibitor of sterol carrier protein 2 (SCP-2). [] While it does not directly target mGluR1, SCPI-1 plays a role in disrupting Dengue virus production in mosquito Aag2 cells by interfering with cholesterol trafficking pathways, which are critical for the virus. []
Overview
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds characterized by the presence of both sulfur and nitrogen atoms within their ring structure. This specific compound features a thiazole ring linked to a benzamide moiety, which is further substituted with methoxy groups on the phenyl ring. Thiazole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Source
The compound's data can be found in various chemical databases such as PubChem and BenchChem, where it is listed with its IUPAC name and molecular formula. The compound has been cataloged under several identifiers, including CAS number 455310-36-8.
Classification
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is classified as a thiazole derivative and falls under the category of organic compounds with potential pharmaceutical applications due to its biological activity profile.
Synthesis Analysis
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide typically involves several key steps:
Formation of Thiosemicarbazone: The reaction begins with 3,4-dimethoxybenzaldehyde reacting with thiosemicarbazide to yield a thiosemicarbazone intermediate.
Cyclization: This intermediate undergoes cyclization to form the thiazole ring.
Acylation: The final step involves acylating the thiazole derivative using 2-methylbenzoyl chloride under basic conditions to produce the target compound.
These steps highlight the importance of careful control over reaction conditions to ensure high yields and purity of the final product.
Molecular Structure Analysis
Structure
The molecular structure of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can be described as follows:
Core Structure: The compound features a benzamide backbone linked to a thiazole ring.
Substituents: The presence of two methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Data
Molecular Formula: C15H15N5O3S
Molar Mass: 377.44 g/mol
Density: Approximately 1.48 g/cm³ (predicted)
pKa: 7.37 (predicted) indicating its acidic properties.
Chemical Reactions Analysis
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is capable of undergoing various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert carbonyl groups into alcohols.
Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions with alkyl halides in the presence of bases like sodium hydride.
These reactions demonstrate the compound's versatility in synthetic chemistry.
Mechanism of Action
The mechanism of action for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific enzymes and pathways:
Enzyme Inhibition: The compound is known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response by producing pro-inflammatory mediators.
Antitumor Activity: Its ability to induce apoptosis in cancer cells is attributed to activation of specific signaling pathways that lead to programmed cell death.
This dual mechanism underscores its potential therapeutic applications in inflammatory diseases and cancer treatment.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a solid or crystalline form.
Chemical Properties
Relevant Analyses
Various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize the purity and structural integrity of the compound during synthesis and formulation.
Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has several scientific uses:
Pharmaceutical Research: Due to its anti-inflammatory and antitumor properties, it is explored for potential therapeutic applications in treating various diseases.
Biological Studies: The compound serves as a valuable tool for studying enzyme inhibition mechanisms and cellular signaling pathways related to inflammation and cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.